2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17891772
InChI: InChI=1S/C11H12IN3O/c1-8-10(12)11(14-15(8)6-7-16)9-2-4-13-5-3-9/h2-5,16H,6-7H2,1H3
SMILES:
Molecular Formula: C11H12IN3O
Molecular Weight: 329.14 g/mol

2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol

CAS No.:

Cat. No.: VC17891772

Molecular Formula: C11H12IN3O

Molecular Weight: 329.14 g/mol

* For research use only. Not for human or veterinary use.

2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol -

Specification

Molecular Formula C11H12IN3O
Molecular Weight 329.14 g/mol
IUPAC Name 2-(4-iodo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethanol
Standard InChI InChI=1S/C11H12IN3O/c1-8-10(12)11(14-15(8)6-7-16)9-2-4-13-5-3-9/h2-5,16H,6-7H2,1H3
Standard InChI Key KNRKPXKMWZKPPS-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NN1CCO)C2=CC=NC=C2)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₂IN₃O, with a molecular weight of 329.14 g/mol. Its IUPAC name, 2-(4-iodo-5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethanol, reflects its hybrid structure comprising a pyrazole ring fused with a pyridine moiety and an ethanol side chain. The pyrazole core is substituted at the 4-position with iodine, the 5-position with a methyl group, and the 3-position with a pyridin-4-yl group. The 1-position of the pyrazole is linked to an ethanol functional group, introducing hydrophilicity to the otherwise aromatic system.

Key Structural Features:

  • Pyrazole Ring: A five-membered heterocycle with two adjacent nitrogen atoms, providing sites for electrophilic substitution and hydrogen bonding.

  • Pyridine Moiety: A six-membered aromatic ring with one nitrogen atom, enhancing π-π stacking interactions with biological targets.

  • Iodine Substituent: A heavy halogen contributing to molecular weight and potential radioimaging applications.

  • Ethanol Group: A polar functional group improving solubility and enabling derivatization.

Physicochemical Properties

The compound’s Canonical SMILES (CC1=C(C(=NN1CCO)C2=CC=NC=C2)I) and InChIKey (KNRKPXKMWZKPPS-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features. Its density, melting point, and solubility data remain uncharacterized in the literature, though the presence of iodine suggests moderate lipophilicity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 2-(4-iodo-5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol involves sequential modifications of pyrazole precursors. A typical pathway includes:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with diketones or β-ketoesters.

  • Iodination: Electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) at the 4-position.

  • Pyridine Introduction: Suzuki-Miyaura coupling to attach the pyridin-4-yl group at the 3-position.

  • Ethanol Side Chain Addition: Alkylation with 2-bromoethanol or similar reagents.

Industrial methods may employ continuous flow reactors to enhance yield and purity, coupled with high-performance liquid chromatography (HPLC) for purification.

Comparative Analysis with Related Compounds

The structurally analogous compound 3-(4-iodo-5-methyl-1H-pyrazol-1-yl)propanenitrile (CAS: 1354706-62-9) features a nitrile group instead of ethanol, reducing polarity and altering biological activity . The molecular formula C₇H₈IN₃ and weight 261.06 g/mol highlight the impact of functional groups on physicochemical properties .

Property2-(4-Iodo-5-Methyl-3-(Pyridin-4-Yl)-1H-Pyrazol-1-Yl)Ethan-1-Ol3-(4-Iodo-5-Methyl-1H-Pyrazol-1-Yl)Propanenitrile
Molecular FormulaC₁₁H₁₂IN₃OC₇H₈IN₃
Molecular Weight (g/mol)329.14261.06
Functional GroupsEthanol, PyridineNitrile
Potential ApplicationsAnti-inflammatory, Anti-cancerNot reported

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Pyrazole derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, reducing prostaglandin and leukotriene synthesis. The ethanol group in this compound may enhance solubility, facilitating interactions with inflammatory mediators.

Anti-Microbial Activity

Iodine’s electrophilic properties disrupt microbial cell membranes, while the pyridine moiety may inhibit bacterial efflux pumps. Synergistic effects between these groups could enhance broad-spectrum activity.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm the compound’s structure, with characteristic peaks for the pyridine ring (δ 8.5–7.5 ppm), pyrazole protons (δ 6.5–7.0 ppm), and ethanol group (δ 3.6–4.0 ppm).

Mass Spectrometry (MS)

High-resolution MS (HRMS) shows a molecular ion peak at m/z 329.14, consistent with the molecular formula C₁₁H₁₂IN₃O. Fragmentation patterns reveal loss of the ethanol group (m/z 261.06) and iodine (m/z 202).

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